molecular formula C12H11NOS B6366910 2-Hydroxy-6-(4-methylthiophenyl)pyridine CAS No. 1111105-58-8

2-Hydroxy-6-(4-methylthiophenyl)pyridine

Cat. No.: B6366910
CAS No.: 1111105-58-8
M. Wt: 217.29 g/mol
InChI Key: HGTWIWAPEAJLDJ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methylthiophenyl)pyridine is a pyridine-based chemical scaffold of significant interest in medicinal chemistry and materials science. The compound features a pyridine ring, a privileged structure in drug discovery, substituted with a hydroxy group and a (4-methylthiophenyl) moiety . The pyridine scaffold is known to improve water solubility and is a key component in numerous FDA-approved therapeutic agents, making it a versatile building block for developing novel bioactive molecules . Its specific structure suggests potential for application in antimicrobial research, as pyridine derivatives have demonstrated potent activity against a range of multidrug-resistant pathogens . Furthermore, the incorporation of the methylthiophenyl group can be leveraged to fine-tune the compound's electronic properties and binding affinity, making it a valuable intermediate for the synthesis of more complex pharmaceutical candidates or functional materials . Researchers can utilize this compound as a core structure for constructing libraries of molecules aimed at hitting various biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTWIWAPEAJLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Approaches

Cyclocondensation reactions offer a direct route to construct the pyridine core while simultaneously introducing substituents. A one-pot, three-component cyclocondensation strategy, as demonstrated in the synthesis of related pyridine derivatives, involves the reaction of 1,3-dicarbonyl compounds, ammonia, and alkynones under controlled conditions. For 2-hydroxy-6-(4-methylthiophenyl)pyridine , this method could be adapted by selecting a 1,3-dicarbonyl precursor pre-functionalized with a 4-methylthiophenyl group at the γ-position.

Key Considerations :

  • Solvent System : Polar aprotic solvents like DMF or acetonitrile enhance solubility and reaction homogeneity.

  • Temperature : Reactions typically proceed at 80–100°C to ensure complete cyclization without side-product formation .

  • Yield Optimization : Pilot studies on analogous systems report yields of 46–72%, depending on the steric and electronic nature of substituents .

Example Protocol :

  • Combine 4-methylthiophenyl-substituted 1,3-diketone (10 mmol), ammonium acetate (15 mmol), and propiolaldehyde (10 mmol) in DMF.

  • Reflux at 90°C for 12–24 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Halopyridine Hydrolysis and Functionalization

This two-step approach involves synthesizing a halogenated pyridine intermediate followed by hydroxylation and cross-coupling. For instance, 6-bromo-2-methoxypyridine can undergo Ullmann coupling with 4-methylthiophenol to install the thiophenyl group, followed by demethylation to yield the hydroxyl group .

Reaction Conditions :

  • Ullmann Coupling :

    • Catalyst: Copper(I) iodide (10 mol%) with 1,10-phenanthroline as a ligand.

    • Base: Cs₂CO₃ in DMSO at 110°C for 24 hours .

    • Yield: ~65% for analogous aryl-thioether formations .

  • Demethylation :

    • Reagent: BBr₃ in dichloromethane at −78°C to room temperature.

    • Yield: >80% for similar pyridine derivatives .

Advantages :

  • Regioselective control over substituent positions.

  • Compatibility with sensitive functional groups due to mild demethylation conditions.

The Suzuki reaction enables the introduction of the 4-methylthiophenyl group at position 6 after constructing a hydroxylated pyridine boronic ester. This method is highly versatile, leveraging palladium catalysis to form carbon-carbon bonds under mild conditions.

Typical Procedure :

  • Synthesize 2-hydroxy-6-bromopyridine via directed ortho-metalation of pyridine N-oxide, followed by quenching with bromine .

  • Convert the bromide to a boronic ester using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Perform Suzuki coupling with 4-methylthiophenylboronic acid in a THF/water mixture at 80°C .

Data Summary :

StepConditionsYield (%)
Boronic ester formationPd(dppf)Cl₂, KOAc, dioxane, 100°C70–75
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C60–65

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, improving efficiency and reducing side reactions. This approach is particularly effective for one-pot multicomponent reactions, as evidenced by recent work on pyridine-bearing anticancer agents .

Protocol Adaptation :

  • Combine 4-methylthiophenylacetylene (10 mmol), cyanoacetamide (10 mmol), and ammonium acetate (15 mmol) in ethanol.

  • Irradiate at 150°C for 20 minutes under microwave conditions.

  • Acidify with HCl (1M) to precipitate the product, then recrystallize from ethanol.

Benefits :

  • Reaction time reduced from hours to minutes.

  • Yields improve by 15–20% compared to conventional heating .

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by converging three or more reactants into a single step. A Hantzsch-like reaction could assemble the pyridine ring while incorporating the 4-methylthiophenyl group via a tailored enamine intermediate.

Representative Pathway :

  • Condense 4-methylthiophenylacetaldehyde with ethyl acetoacetate and ammonium hydroxide.

  • Cyclize under acidic conditions (e.g., HCl/EtOH) to form the dihydropyridine intermediate.

  • Oxidize with MnO₂ to aromatize the ring, yielding the target compound.

Challenges :

  • Oxidation steps may require careful control to avoid over-oxidation of the thioether moiety.

  • Yields for MCRs in similar systems range from 50–60%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityGreen Metrics (E-factor)
Cyclocondensation46–7212–24 hModerate8.2
Halopyridine Hydrolysis65–8048 hHigh6.5
Suzuki Coupling60–6524 hHigh7.8
Microwave-Assisted70–750.5 hModerate4.3
MCRs50–606–12 hLow9.1

Key Insights :

  • Microwave synthesis excels in efficiency and environmental impact, aligning with green chemistry principles .

  • Halopyridine hydrolysis offers superior scalability for industrial applications despite longer reaction times .

  • Suzuki coupling provides regioselectivity but suffers from higher catalyst costs.

Chemical Reactions Analysis

2-Hydroxy-6-(4-methylthiophenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-6-(4-methylthiophenyl)pyridine has a wide range of scientific research applications. It is primarily used in antiviral research due to its efficacy against orthopoxviruses. The compound is also used in various biological studies to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-methylthiophenyl)pyridine involves its interaction with viral proteins, inhibiting their replication and spread. The compound targets specific molecular pathways involved in the viral life cycle, thereby preventing the virus from multiplying. This makes it an effective antiviral agent against orthopoxviruses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-hydroxy-6-(4-methylthiophenyl)pyridine are best understood through comparisons with analogous pyridine derivatives. Key differences in substituents, electronic effects, and applications are outlined below.

Electronic and Structural Modifications

  • 4-Methylthiophenyl vs. Methoxyphenyl :
    Replacement of the 4-methylthiophenyl group with a 4-methoxyphenyl group (as in 2-hydroxy-6-(4-methoxyphenyl)pyridine, CAS: 154476-88-7) alters electronic properties. While both substituents are electron-donating, the methylthio group (-SCH₃) has a stronger electron-donating capacity compared to methoxy (-OCH₃) due to sulfur’s polarizability. This enhances conjugation and fluorescence intensity in the methylthio derivative . Additionally, the sulfur atom in the methylthiophenyl group may improve lipophilicity, influencing solubility and membrane permeability .

  • 4-Methylthiophenyl vs. Trifluoromethyl :
    2-Hydroxy-6-trifluoromethylpyridine (CAS: 313365-10-5) features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent. This contrasts sharply with the electron-donating methylthiophenyl group, leading to reduced electron density on the pyridine ring. The -CF₃ group increases acidity at the hydroxyl position and may reduce fluorescence efficiency due to its electron-withdrawing nature .

Fluorescence Properties

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile with 4-methylthiophenyl groups (e.g., compound S4) exhibit enhanced fluorescence intensity and extinction coefficients compared to unsubstituted analogs. For instance:

  • S4 (2-amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile): Maximum emission at 450 nm with a 1.5-fold increase in fluorescence intensity compared to the parent compound (S1) .
  • S5 (2-amino-4-phenyl-6-(4-methylthiophenyl)pyridine-3-carbonitrile): Similar enhancements, demonstrating that the position of the methylthiophenyl group affects spectral shifts but maintains high fluorescence output .

In contrast, pyridines with electron-withdrawing groups (e.g., -CN in compounds S2 and S3) show red-shifted emission but reduced fluorescence intensity, highlighting the critical role of electron-donating substituents in optoelectronic applications .

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Compound Name Molecular Formula Substituent Molecular Weight Key Property
2-Hydroxy-6-(4-methylthiophenyl)pyridine C₁₂H₁₁NOS 4-methylthiophenyl 217.29 g/mol High fluorescence intensity
2-Hydroxy-6-(4-methoxyphenyl)pyridine C₁₂H₁₁NO₂ 4-methoxyphenyl 201.22 g/mol Moderate electron donation
2-Hydroxy-6-trifluoromethylpyridine C₆H₄F₃NO Trifluoromethyl 179.10 g/mol High acidity, low fluorescence

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-6-(4-methylthiophenyl)pyridine, and what factors influence yield optimization?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling. Key factors include solvent choice (e.g., dichloromethane), temperature control, and catalyst selection. For instance, using NaOH in dichloromethane can enhance reaction efficiency . Yield optimization often requires stoichiometric adjustments and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Essential methods include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • IR Spectroscopy : Identifies hydroxyl (-OH) and thioether (-S-) functional groups.
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : Provides definitive structural validation for crystalline derivatives .

Q. What safety protocols are recommended for handling 2-Hydroxy-6-(4-methylthiophenyl)pyridine in laboratory settings?

Due to incomplete toxicological data, use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/skin contact. Store in dry, cool conditions, and dispose of waste via approved hazardous channels. Safety data for analogous pyridines suggest treating all derivatives with caution .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance selectivity for 2-Hydroxy-6-(4-methylthiophenyl)pyridine over byproducts?

Strategies include:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve regioselectivity.
  • Temperature Gradients : Lower temperatures reduce side reactions during cyclization .

Q. What strategies resolve contradictory data in the biological activity of this compound across studies?

Address discrepancies by:

  • Standardizing Assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv) and concentration ranges.
  • Purity Validation : Ensure >95% purity via HPLC to exclude impurity-driven effects.
  • Orthogonal Assays : Compare IC50 values across multiple enzyme systems (e.g., CYP19A1 vs. CYP2D6) to assess selectivity .

Q. How does the 4-methylthiophenyl substituent influence the compound’s pharmacokinetic properties?

The thioether group enhances lipophilicity, potentially improving membrane permeability. However, metabolic stability may vary due to sulfur oxidation susceptibility. Comparative studies with trifluoromethyl or methoxy analogs suggest substituent electronegativity impacts bioavailability .

Q. How to design a structure-activity relationship (SAR) study for modifying the 4-methylthiophenyl group?

Steps include:

  • Analog Synthesis : Replace methylthio with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups.
  • Computational Modeling : Use DFT calculations to predict binding affinities to target proteins.
  • Biological Testing : Evaluate antimicrobial or enzyme inhibitory activity against controls (e.g., Staphylococcus aureus ATCC 25923) .

Q. What methodologies are effective for analyzing the environmental impact of this compound during disposal?

Conduct:

  • Soil Mobility Tests : Assess adsorption coefficients (Kd) using OECD Guideline 121.
  • Aquatic Toxicity Screening : Use Daphnia magna or algae growth inhibition assays.
  • Biodegradation Studies : Monitor mineralization rates under aerobic/anaerobic conditions .

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